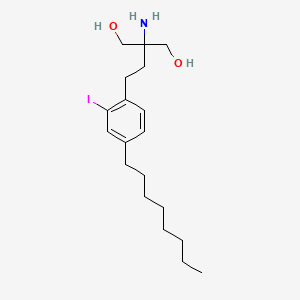
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol is a complex organic compound characterized by the presence of an amino group, an iodinated phenyl ring, and a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The iodination of the phenyl ring is a crucial step, often achieved using iodine and a suitable oxidizing agent. The subsequent alkylation and amination steps require precise control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodinated phenyl ring can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-(2-bromo-4-octylphenyl)ethyl)-1,3-propanediol
- 2-Amino-2-(2-(2-chloro-4-octylphenyl)ethyl)-1,3-propanediol
- 2-Amino-2-(2-(2-fluoro-4-octylphenyl)ethyl)-1,3-propanediol
Uniqueness
The presence of the iodine atom in 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and industrial applications.
Propiedades
Número CAS |
1304017-22-8 |
|---|---|
Fórmula molecular |
C19H32INO2 |
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-amino-2-[2-(2-iodo-4-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H32INO2/c1-2-3-4-5-6-7-8-16-9-10-17(18(20)13-16)11-12-19(21,14-22)15-23/h9-10,13,22-23H,2-8,11-12,14-15,21H2,1H3 |
Clave InChI |
LNVLCQRKQAINNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC(=C(C=C1)CCC(CO)(CO)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


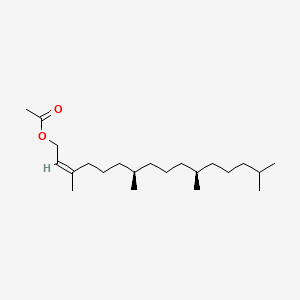
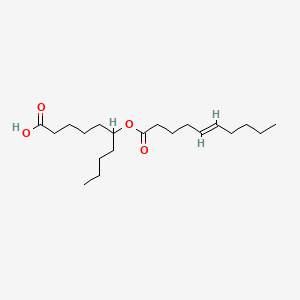
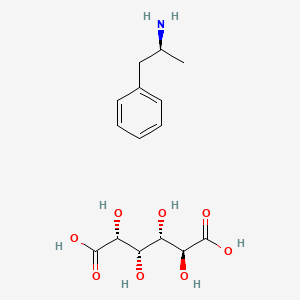
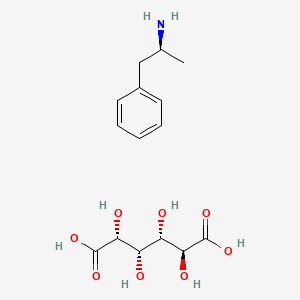



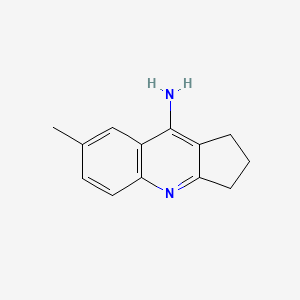
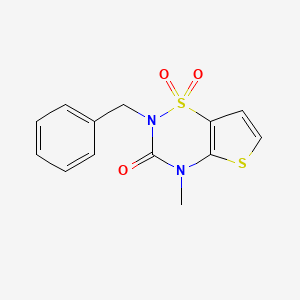
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
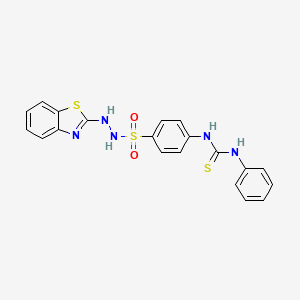
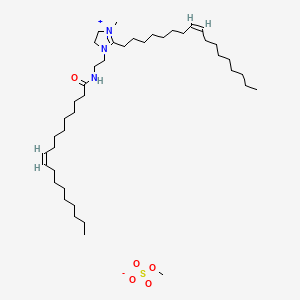

![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
